(3-(tert-ブトキシメチル)-4-フルオロフェニル)ボロン酸

説明

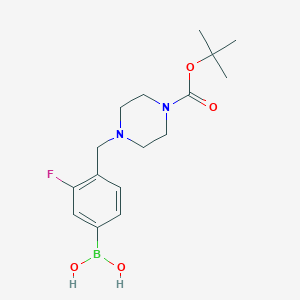

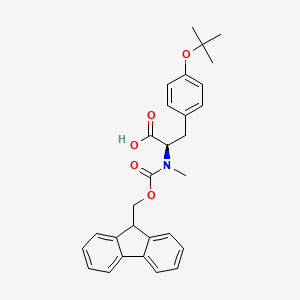

“(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are commonly used as building blocks and synthetic intermediates . They have been widely studied in medicinal chemistry, mainly due to their potential biological applications . This particular compound has a molecular formula of C11H17BO3 .

Molecular Structure Analysis

The molecular structure of “(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid” consists of a phenyl ring with a fluorine atom at the 4-position and a tert-butoxymethyl group at the 3-position. The phenyl ring is also attached to a boronic acid group . The molecular weight of this compound is 208.06 g/mol .

Physical and Chemical Properties Analysis

The physical and chemical properties of “(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid” include a molecular weight of 208.06 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . The exact mass and monoisotopic mass of this compound are both 208.1270746 g/mol . The topological polar surface area is 49.7 Ų .

科学的研究の応用

薬物設計と送達

(3-(tert-ブトキシメチル)-4-フルオロフェニル)ボロン酸などのボロン酸とそのエステルは、新規医薬品や薬物送達デバイスの設計において重要な化合物と考えられています . これらは、特に中性子捕捉療法のためのホウ素担体として適しています . しかし、これらの化合物は水中で安定性が低いです .

加水分解研究

(3-(tert-ブトキシメチル)-4-フルオロフェニル)ボロン酸を含む可能性のあるフェニルボロン酸ピナコールエステルの加水分解が研究されています . この反応の速度論は、芳香環の置換基に依存します . pHも反応速度に大きく影響し、生理的pHでは著しく促進されます .

有機電子デバイス

ボロン酸ベースのn型半導体は、電荷輸送材料として機能することができ、有機電子デバイスに最適です . サリチロイルヒドラジドとホルミルフェニルボロン酸をワンポット縮合反応させて、発光性のシッフ塩基を調製しました . 合成された分子は、分子内電荷移動、高いキャリア濃度、良好な熱安定性、可逆的な還元傾向、均一なアモルファス薄膜の形成を示しました .

クリック反応

(3-(tert-ブトキシメチル)-4-フルオロフェニル)ボロン酸は、クリック反応に使用できます . これらの反応には、末端アルキンを持つ蛍光体を持つアジドアリールボロン酸を使用するか、末端アルキンを持つボロン酸を末端アジド基を持つ蛍光体と結合させることが含まれます .

将来の方向性

The future directions for the study of boronic acids, including “(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid”, involve extending their applications in medicinal chemistry to obtain new promising drugs . The introduction of a boronic acid group to bioactive molecules has been shown to improve their existing activities .

作用機序

Target of Action

The primary targets of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid are 1,2- or 1,3-diol groups, the same motifs that engage in cyclic ketal and acetal formation . These groups are commonly found in carbohydrate derivatives, making them a key target for this compound .

Mode of Action

(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid interacts with its targets through the formation of boronic esters . This compound can be employed as a protective intermediate for the selective installation of acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates . The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step .

Biochemical Pathways

The biochemical pathways affected by (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid involve the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives . This process has been applied extensively in glycoscience, including in drug delivery and in the sensing and separation of carbohydrate derivatives .

Pharmacokinetics

It’s worth noting that the boronic acid component can be recovered and reused after deprotection , which could potentially impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid’s action are largely dependent on its role as a protective intermediate in the functionalization of glycoside substrates . The compound’s ability to form boronic esters with 1,2- or 1,3-diol groups allows for the selective installation of various functional groups .

Action Environment

The action of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid can be influenced by environmental factors. For instance, boronic esters are sensitive to hydrolysis under mild acidic or basic conditions . They are also susceptible to proteodeboronation, oxidation, and nucleophilic attack . These factors can influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other nucleophiles. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group. For instance, it can form complexes with serine proteases, which are enzymes that play a crucial role in various physiological processes, including digestion and blood coagulation. The interaction between (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid and serine proteases involves the formation of a covalent bond between the boronic acid group and the hydroxyl group of the serine residue in the active site of the enzyme .

Cellular Effects

The effects of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid can inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, the compound can alter the phosphorylation status of various proteins, thereby affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid can inhibit the activity of serine proteases by forming a covalent bond with the serine residue in the active site of the enzyme. This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time. Long-term studies have shown that (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At high doses, (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. The metabolic flux and levels of metabolites can be influenced by the presence of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid, affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid can be transported into cells via specific transporters and can bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its biochemical effects. The activity and function of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid can be influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments .

特性

IUPAC Name |

[4-fluoro-3-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BFO3/c1-11(2,3)16-7-8-6-9(12(14)15)4-5-10(8)13/h4-6,14-15H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQNNKDHTRPIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)COC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol](/img/structure/B1446077.png)

![4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446088.png)

![Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1446090.png)

![4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1446093.png)